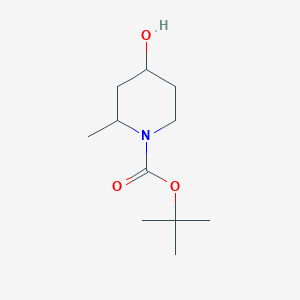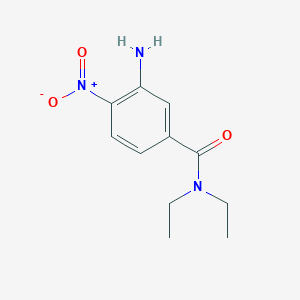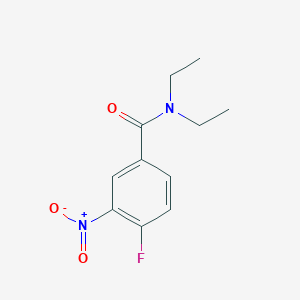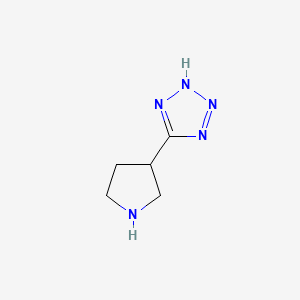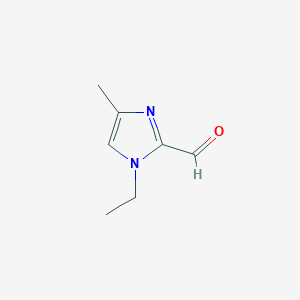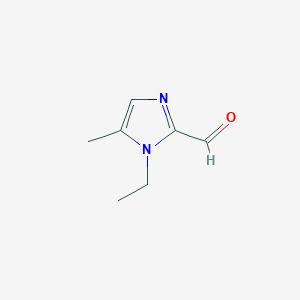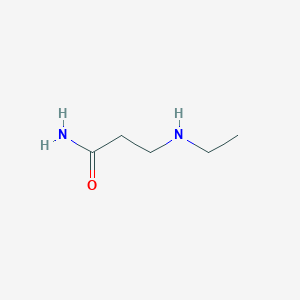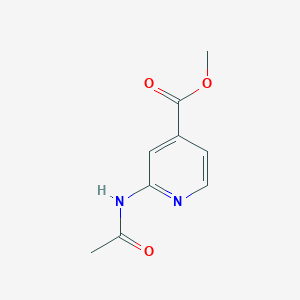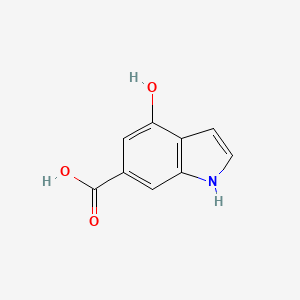
4-Hydroxy-1H-indole-6-carboxylic acid
Overview
Description
4-Hydroxy-1H-indole-6-carboxylic acid is a derivative of indole, which is a heterocyclic compound with a wide range of biological activities. Indole derivatives are known for their importance in biology and medicine, and they often exhibit potent physiological activities. The hydroxyindole carboxylic acids, in particular, have been synthesized and studied for their various properties and potential applications in different fields, including their role in the metabolism of indole compounds in plants and animals .
Synthesis Analysis
The synthesis of hydroxyindole carboxylic acids has been approached through various methods. For instance, the synthesis of 4-, 5-, 6-, and 7-hydroxyindole-3-carboxylic acids has been achieved starting from the corresponding benzyloxyindoles, which are converted to their carbethoxy derivatives and then hydrolyzed and debenzylated to yield the hydroxyindole carboxylic acids . Another method involves the synthesis of indolecarboxylic acids from 2-bromoaniline derivatives, which provides a facile route to these compounds . Additionally, the synthesis of 4- and 6-chloromethyl-1H-indole-2-carboxylates, which can be used as intermediates, has been reported . These methods highlight the versatility and creativity in the synthesis of indole derivatives.
Molecular Structure Analysis
The molecular structure of indole derivatives, including this compound, is characterized by the presence of a heterocyclic indole ring system. The orientation of substituents on this ring system can significantly affect the compound's properties. For example, in 3-carboxymethyl-1H-indole-4-carboxylic acid, the carboxyl group bonded to the six-membered ring lies close to the plane of the indole ring system, while the carboxylic acid group linked to the five-membered ring is almost perpendicular . This orientation can influence the compound's ability to form hydrogen bonds and, consequently, its solubility and reactivity.
Chemical Reactions Analysis
Indole derivatives can undergo various chemical reactions, which are essential for their functionalization and application. The transformation of sulfomethyl groups to formyl functions has been demonstrated, which involves the elimination of SO2, hydrolysis, and oxidation steps . Additionally, the Japp–Klingemann reaction followed by Fischer indole cyclization has been used to synthesize fluorescent carboxylic acid derivatives with a hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety . These reactions are crucial for the development of new indole-based compounds with desired properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydroxyindole carboxylic acids are influenced by their molecular structure. For instance, the chromatographic behavior of hydroxyindoles has been studied to understand their detection and identification . The fluorescence properties of indole derivatives have also been explored, showing that the fluorescence maxima shift to longer wavelengths in solvents with higher polarity and hydrogen bonding ability . These properties are important for the practical applications of indole derivatives in analytical chemistry and materials science.
Scientific Research Applications
Synthesis and Properties
A study by Marchelli, Hutzinger, & Heacock (1969) discusses the synthesis of hydroxyindole carboxylic acids, including 4-Hydroxy-1H-indole-6-carboxylic acid. The research focuses on the preparation starting from benzyloxyindoles and their conversion to hydroxyindole carboxylic acids through ethyl chloroformate action and alkaline hydrolysis.
Synthesis of Novel Indole Derivatives
Unangst, Connor, Stabler, & Weikert (1987) describe the synthesis of novel indole carboxylic acids, including those with hydroxy substituents, using Ullmann and Dieckmann reactions Unangst et al., 1987.
Regioselective Synthesis
Sharma, Sharma, Kashyap, & Bhagat (2020) developed a regioselective synthesis method for indole carboxylic acids, including 6-bromo-5-methoxy-1H-indole-3-carboxylic acid, highlighting its significance as a scaffold for naturally occurring compounds with anti-inflammatory properties Sharma et al., 2020.
Fluorescent Probes Development
Mitra, Ghosh, Chakraborty, Basu, & Saha (2013) synthesized fluorescent carboxylic acid derivatives using 6-hydroxy-1-keto-1,2,3,4-tetrahydrocarbazole moiety. They investigated these compounds' spectroscopic properties in various solvents, emphasizing their potential as hydrogen bond-sensitive fluorescent probes Mitra et al., 2013.
Facile Synthesis Routes
Kasahara, Izumi, Yanai, Murakami, & Takatori (2007) reported a facile synthesis method for indolecarboxylic acids, highlighting their significance in biological and medicinal research Kasahara et al., 2007.
Mechanism of Action
Target of Action
4-Hydroxy-1H-indole-6-carboxylic acid, like many indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors are often overexpressed in various diseases, making them attractive targets for therapeutic intervention . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, including this compound, are metabolites produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . They maintain intestinal homeostasis and impact liver metabolism and the immune response . .
Result of Action
Indole derivatives are known to have diverse biological activities and therapeutic possibilities .
properties
IUPAC Name |
4-hydroxy-1H-indole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c11-8-4-5(9(12)13)3-7-6(8)1-2-10-7/h1-4,10-11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZOAKBAZXCPGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1C(=CC(=C2)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80627991 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40990-52-1 | |
| Record name | 4-Hydroxy-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80627991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



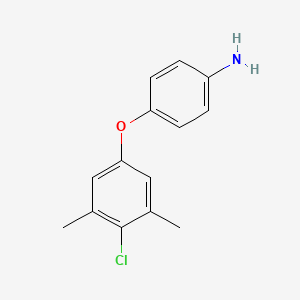
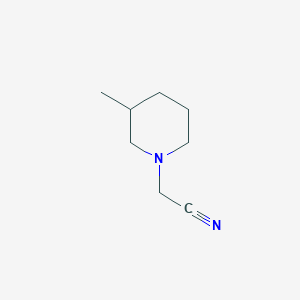
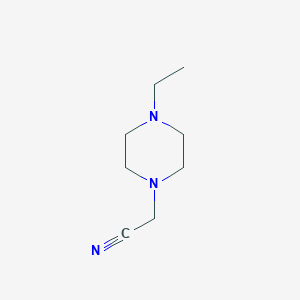
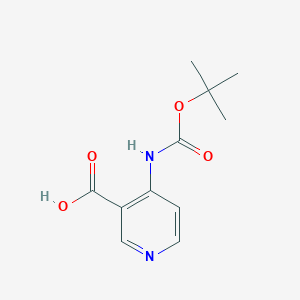
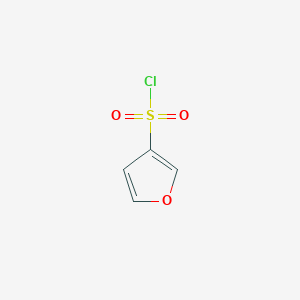
![4-[(1-Methylpiperidin-4-yl)oxy]-3-(trifluoromethyl)aniline](/img/structure/B1322668.png)
